2-Cyano-3-hydroxy-N-(3-iodophenyl)but-2-enamide
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Overview
Description
2-Cyano-3-hydroxy-N-(3-iodophenyl)but-2-enamide is an organic compound that belongs to the class of anilides This compound is characterized by the presence of a cyano group, a hydroxy group, and an iodophenyl group attached to a but-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-hydroxy-N-(3-iodophenyl)but-2-enamide typically involves the reaction of a phenyl-substituted 2-cyano-N-(phenyl)acetamide with acetic anhydride and sodium hydroxide. The reaction is carried out in the presence of a solvent, and the resultant product is crystallized by acidification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent choice, and purification techniques is crucial for achieving high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-hydroxy-N-(3-iodophenyl)but-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, primary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-3-hydroxy-N-(3-iodophenyl)but-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyano-3-hydroxy-N-(3-iodophenyl)but-2-enamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-hydroxy-N-(phenyl)but-2-enamide
- 2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)but-2-enamide
- 2-Cyano-3-hydroxy-N-(4-methoxyphenyl)but-2-enamide
Uniqueness
2-Cyano-3-hydroxy-N-(3-iodophenyl)but-2-enamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
62004-37-9 |
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Molecular Formula |
C11H9IN2O2 |
Molecular Weight |
328.11 g/mol |
IUPAC Name |
2-cyano-3-hydroxy-N-(3-iodophenyl)but-2-enamide |
InChI |
InChI=1S/C11H9IN2O2/c1-7(15)10(6-13)11(16)14-9-4-2-3-8(12)5-9/h2-5,15H,1H3,(H,14,16) |
InChI Key |
QKLYKPUZIMJFDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC(=CC=C1)I)O |
Origin of Product |
United States |
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